1-(4-Pyridyl)-piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is an organic compound with a molecular formula of C11H14N2O2·HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with piperidine-3-carboxylic acid in the presence of a suitable catalyst, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, halides, and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity .
Comparison with Similar Compounds
Pyridine derivatives: Compounds like 1-(pyridin-3-ylcarbonyl)piperidine-4-carboxylic acid share structural similarities and may exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Uniqueness: 1-(Pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific combination of pyridine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2913243-44-2 |
---|---|
Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-pyridin-4-ylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-7-13(8-9)10-3-5-12-6-4-10;/h3-6,9H,1-2,7-8H2,(H,14,15);1H |
InChI Key |
RLDNJNZMEDXPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.